molecular formula C19H21BrN2O3S B11506006 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide

Cat. No.: B11506006
M. Wt: 437.4 g/mol
InChI Key: KHNBDXRGDPLVRU-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is a complex organic compound that features an indole moiety, a bromine atom, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C19H21BrN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3

InChI Key

KHNBDXRGDPLVRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds containing indole structures exhibit anticancer properties. The indole moiety is known to interact with various biological targets, potentially inhibiting tumor growth and metastasis. Research has shown that sulfonamide derivatives can enhance the efficacy of existing anticancer therapies by acting synergistically with other drugs .
  • Antimicrobial Properties
    • Sulfonamides have long been recognized for their antibacterial activity. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves inhibiting bacterial folate synthesis, which is critical for DNA replication.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that sulfonamide derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The ability to inhibit specific enzymes involved in inflammation could position this compound as a therapeutic agent in conditions such as arthritis or inflammatory bowel disease .

Biochemical Research

  • Enzyme Inhibition Studies
    • N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, studies focusing on acetylcholinesterase inhibition have highlighted its potential role in treating neurodegenerative diseases like Alzheimer's .
  • Drug Design and Development
    • The compound serves as a scaffold for designing new drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance potency and selectivity towards biological targets. Researchers are exploring various derivatives to optimize their pharmacokinetic and pharmacodynamic profiles .

Material Science Applications

  • Polymeric Materials
    • The sulfonamide group can be utilized in creating polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and other industrial products.

Case Studies

  • Case Study: Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry explored the anticancer effects of sulfonamide derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .
  • Case Study: Antimicrobial Efficacy
    • In another investigation, researchers synthesized several sulfonamide derivatives and assessed their antibacterial activity against resistant strains of bacteria. The findings revealed that certain modifications to the indole structure significantly enhanced antimicrobial potency, providing insights into structure-activity relationships .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18BrN1O3S\text{C}_{15}\text{H}_{18}\text{BrN}_1\text{O}_3\text{S}

This structure includes a brominated indole moiety, an ethyl chain, and a sulfonamide group, which are pivotal in its biological interactions.

This compound has been studied for its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in pH regulation and fluid balance in tissues.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at certain serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood disorders .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, indole derivatives are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The sulfonamide moiety is traditionally associated with antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This suggests potential applications in treating bacterial infections .

Case Studies

StudyFindings
Study 1 : Anticancer ActivityThis compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7), with an IC50 value of 12 µM.
Study 2 : Antimicrobial EfficacyIn vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 3 : Receptor InteractionBinding assays indicated that the compound has a high affinity for the 5-HT6 receptor, suggesting its potential in treating cognitive disorders .

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